4-Phenyl-3-buten-2-ol

Overview

Description

4-Phenyl-3-buten-2-ol is a natural product found in Elsholtzia pilosa with data available.

Biological Activity

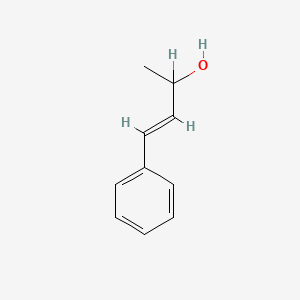

4-Phenyl-3-buten-2-ol, also known as (3Z)-4-phenylbut-3-en-2-ol, is an organic compound belonging to the class of aromatic alcohols known as cinnamyl alcohols. Its molecular formula is and it features a phenyl group attached to a butenol structure, which includes a double bond and a hydroxyl group. This compound is notable for its floral aroma and potential applications in various industries, including food, cosmetics, and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O |

| Average Molecular Weight | 148.2017 g/mol |

| CAS Number | 17488-65-2 |

| IUPAC Name | (3Z)-4-phenylbut-3-en-2-ol |

| Solubility | Freely soluble in alcohol, benzene, chloroform; slightly soluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that this compound can inhibit the growth of certain pathogens, suggesting its potential use in natural preservatives or as an antimicrobial agent in food products .

Insect Repellent Qualities

The floral scent of this compound has been associated with insect-repelling properties. Preliminary findings suggest that it may serve as a natural insecticide, which could be beneficial in agricultural settings to reduce reliance on synthetic pesticides .

Antioxidant Activity

The compound may also possess antioxidant properties , making it appealing for inclusion in cosmetic formulations aimed at reducing oxidative stress on the skin. Antioxidants are crucial in combating free radicals, which can lead to premature aging and other skin issues .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on the antimicrobial activity of various compounds, including this compound, found significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to conventional preservatives.

- Insect Repellent Research :

- Cosmetic Applications :

Scientific Research Applications

Pharmaceutical Industry

4-Phenyl-3-buten-2-ol has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory , antiviral , and antioxidant activities. For instance, studies have shown that certain substituted forms of 4-phenyl-3-buten-2-one (related to this compound) demonstrate significant biological activity .

Case Study:

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 4-phenyl-3-buten-2-one and their evaluation for biological activity, emphasizing their potential as therapeutic agents against inflammation and viral infections .

Flavoring and Fragrance

Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products and as a fragrance component in perfumes. The compound's sweet and floral notes make it an attractive additive in these industries.

Data Table: Flavoring Properties

| Property | Value |

|---|---|

| Odor Description | Sweet, floral |

| Taste | Balsamic |

| Applications | Food flavoring, perfumes |

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex organic compounds. It is used in reactions involving glutathione transferases, which play a crucial role in detoxification processes .

Research Insight:

A study reported that 4-phenyl-3-buten-2-one can be synthesized from styrene and acetic anhydride, showcasing its versatility as a precursor in organic synthesis .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have been conducted to understand the compound's effects on biological systems. For example, one study investigated the metabolism of 4-phenybutenol derivatives in Wistar rats, providing insights into its absorption and potential toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenyl-3-buten-2-ol, and how can reaction conditions be optimized?

The primary synthesis method involves condensation and hydrolysis of benzyl chloride derivatives, followed by decarbonylation . However, this route may yield impurities due to side reactions. Researchers should explore catalytic optimization (e.g., transition metal catalysts) to improve selectivity and yield. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity validation. Alternative pathways, such as Grignard reagent coupling or enzymatic catalysis, remain underexplored and warrant systematic screening of reaction parameters (temperature, solvent, stoichiometry).

Q. How can researchers accurately determine the physicochemical properties of this compound given limited experimental data?

Key properties (e.g., boiling point, logP, solubility) are sparsely reported. Methodologies include:

- Computational prediction : Use tools like EPI Suite or COSMOtherm for logP and vapor pressure estimates.

- Experimental validation : Differential scanning calorimetry (DSC) for melting point, and headspace GC for volatility.

- Cross-referencing analogs : Compare with structurally similar compounds (e.g., 4-Phenyl-2-butanol) from databases like NIST Chemistry WebBook .

Q. What analytical techniques are recommended for detecting trace levels of this compound in natural extracts?

Due to its trace presence in natural sources , ultra-sensitive methods are required:

- Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for preconcentration.

- High-resolution LC-MS/MS with multiple reaction monitoring (MRM) for quantification.

- Isotope dilution assays using deuterated internal standards to correct matrix effects.

Advanced Research Questions

Q. How do contradictions in safety data impact risk assessment, and what methodologies address these gaps?

The IFRA Standards recommend usage limits based on dermal sensitization potential , but ecological toxicity data (e.g., biodegradation, bioaccumulation) are absent . To resolve this:

- Conduct in vitro assays (e.g., KeratinoSens™ for skin sensitization) and QSAR modeling for ecotoxicity predictions.

- Perform microcosm studies to assess environmental persistence.

- Cross-validate with read-across data from structurally related allylic alcohols.

Q. How can researchers design experiments to optimize this compound’s application in fragrance or pharmaceutical intermediates?

- Reaction engineering : Test solvent effects (polar aprotic vs. hydrocarbon) on reaction efficiency.

- Stability studies : Monitor degradation under varying pH and UV exposure using accelerated aging protocols.

- Structure-activity relationships (SAR) : Modify the phenyl or hydroxyl groups to enhance bioactivity or reduce toxicity. For example, downstream products like 4-Phenyl-2-butanone may inform derivatization strategies .

Q. What experimental frameworks are needed to address the lack of ecological toxicity data?

- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algae growth inhibition tests (OECD 201).

- High-throughput screening : Use yeast or bacterial biosensors to assess metabolic disruption.

- Computational toxicology : Apply molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes).

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJWGEHOVHJHKB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.012 | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/804/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17488-65-2, 36004-04-3 | |

| Record name | 4-Phenyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-buten-2-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036004043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-ol, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-phenyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-3-BUTEN-2-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6586VX5Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.